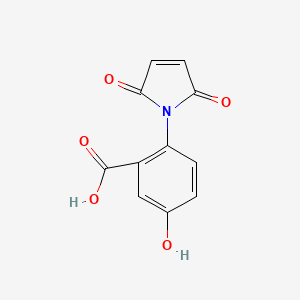
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxybenzoic acid is a chemical compound characterized by its unique structure, which includes a pyrrole ring and a hydroxybenzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxybenzoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the cyclization of maleic anhydride with amines.
Introduction of the Hydroxybenzoic Acid Moiety: The hydroxybenzoic acid component can be introduced through a reaction with salicylic acid or its derivatives.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical synthesis involving the following:
Catalytic Reactions: Using catalysts to improve the efficiency of the synthesis process.
Purification Techniques: Employing various purification methods to ensure the final product's purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxybenzoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyrrole ring can be reduced to form a different derivative.
Substitution Reactions: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Reduced pyrrole derivatives.
Substitution Products: Substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and detection of biomolecules.
Medicine: Potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The hydroxybenzoic acid moiety can interact with various enzymes and receptors.
Pathways Involved: The compound may be involved in signaling pathways related to cellular processes and metabolic reactions.
Vergleich Mit ähnlichen Verbindungen
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Similar structure but lacks the hydroxybenzoic acid moiety.
2,5-Dioxopyrrolidin-1-yl derivatives: Similar pyrrole ring but different functional groups.
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-6-1-2-8(7(5-6)11(16)17)12-9(14)3-4-10(12)15/h1-5,13H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEASBOFBGBEJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2886619.png)

![N-benzyl-2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2886622.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2886624.png)
![2-(2-(Diethylamino)ethyl)-7-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886625.png)
![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-butylacetamide](/img/structure/B2886627.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886628.png)
![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2886630.png)
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2886633.png)
![Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate](/img/structure/B2886634.png)
![methyl 3-[1,7-dimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2886635.png)

